molecular formula C13H15N3 B13932402 6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole

6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole

Cat. No.: B13932402
M. Wt: 213.28 g/mol
InChI Key: ISNHHLBXQBVBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tetrahydropyridine ring fused to the indazole structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole
  • 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)Pyrimidine

Uniqueness

6-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indazole is unique due to its specific structural features, such as the fused tetrahydropyridine and indazole rings. These features confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1H-indazole

InChI

InChI=1S/C13H15N3/c1-9-2-5-12(14-7-9)10-3-4-11-8-15-16-13(11)6-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,15,16)

InChI Key

ISNHHLBXQBVBGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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